molecular formula C10H12N2O2 B2887175 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1175976-88-1

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2887175
CAS No.: 1175976-88-1
M. Wt: 192.218
InChI Key: BCTHJUHTBUBTTN-UHFFFAOYSA-N
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Description

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of α-phenylglyoxylic acid with ortho-aminophenol in the presence of a catalyst such as ammonium niobium oxalate (ANO) and a solvent like PEG-400 . The reaction typically proceeds under mild conditions, yielding the desired oxazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the dimethyl substitution, which may affect its chemical properties and biological activities.

    5-Amino-2,2-dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.

    2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one:

Uniqueness

5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-8-6(11)4-3-5-7(8)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTHJUHTBUBTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(C=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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